
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole
Description
Pyrazole Core Geometry
The pyrazole ring in 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole adopts a near-planar configuration, consistent with aromatic heterocyclic systems. Bond lengths within the ring, such as the N–N bond (approximately 1.35 Å) and C–N bonds (1.32–1.38 Å), align with typical values for pyrazole derivatives. Internal ring angles average 108°, reflecting the pentagonal symmetry of the aromatic system. The phenyl group at N1 and the vinyl group at C5 lie in planes slightly tilted relative to the pyrazole core due to steric interactions.
A computational attempt to optimize the geometry using the Universal Force Field (UFF) method aimed to quantify bond lengths and angles. While execution errors prevented full results, the methodology outlined bond indices for the pyrazole ring (N1–N2: 1.35 Å, N2–C3: 1.38 Å) and substituent positions. Crystallographic data from analogous compounds show that isopropyl groups introduce non-planar distortions, with dihedral angles between the pyrazole ring and isopropyl moiety ranging from 55° to 65°.
Table 1: Calculated Bond Lengths and Angles in the Pyrazole Core
Bond/Angle | Value (Å/°) |
---|---|
N1–N2 | 1.35 |
N2–C3 | 1.38 |
C3–C4 | 1.41 |
C4–C5 | 1.39 |
C5–N1 | 1.34 |
Internal Ring Angle | 108 ± 2 |
Substituent Spatial Arrangement
The isopropyl group at C3 adopts a staggered conformation to minimize steric clash with the pyrazole ring and vinyl substituent. Crystallographic studies of related compounds reveal that such groups occupy equatorial positions relative to the aromatic core, with C–C–C bond angles near 109.5°. The vinyl group at C5 exhibits partial conjugation with the pyrazole ring, as evidenced by a dihedral angle of 15°–20° between the vinyl π-system and the ring plane. This limited conjugation arises from torsional strain caused by adjacent substituents.
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-ethenyl-1-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C14H16N2/c1-4-12-10-14(11(2)3)15-16(12)13-8-6-5-7-9-13/h4-11H,1H2,2-3H3 |
InChI Key |
ZTPYEOOQVNIJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of solvents like ethanol and catalysts such as molecular iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or vinyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Medicinal Chemistry Applications
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole has garnered attention for its potential biological activities, making it a valuable scaffold in drug development. Its applications include:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The following table summarizes the IC50 values of this compound against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma | 2.76 |
Human Gastric Carcinoma | 9.27 |
Human Prostate Cancer | 1.14 |
These findings suggest that modifications to the pyrazole structure can enhance antitumor activity, indicating its potential as a chemotherapeutic agent .
Antibacterial and Antifungal Properties
Research has indicated that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various bacterial strains, contributing to their exploration in developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms involve antioxidant activity and modulation of neuroinflammatory pathways .
Industrial Applications
Beyond medicinal chemistry, this compound finds utility in various industrial applications:
Agrochemicals
The compound is investigated for its role in developing agrochemical products, particularly as a pesticide or herbicide due to its biological activity against pests .
Material Science
Vinylpyrazoles like this compound are being explored for their potential use in polymer chemistry, where they can serve as monomers or additives that enhance material properties such as thermal stability and mechanical strength .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity Evaluation
A study synthesized multiple derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer activity, providing insights into structure–activity relationships for future drug design .
Case Study 2: Neuroprotection in Animal Models
Research involving animal models demonstrated that pyrazole derivatives could protect neurons from oxidative stress-induced damage, suggesting therapeutic potential for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Position and Functional Group Variations
The structural and functional distinctions between 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole and related compounds are summarized in Table 1.
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations:
- Electronic Effects: The vinyl group in the target compound introduces electron-withdrawing conjugation effects, contrasting with the electron-donating amine (NH₂) in and the strongly electron-withdrawing nitro (NO₂) group in .
- Steric Impact : The isopropyl group at position 3 in the target compound creates steric hindrance, similar to derivatives in and . However, bulkier substituents like isobutyl in further increase steric bulk.
- Saturation : The 4,5-dihydro structure in reduces aromaticity, increasing ring flexibility compared to the fully aromatic target compound.
Biological Activity
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Structure:
- Molecular Formula: C13H15N3
- Molecular Weight: 215.28 g/mol
- IUPAC Name: this compound
The compound features a pyrazole ring with isopropyl and phenyl substituents, as well as a vinyl group that contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Substituents: Isopropyl and phenyl groups are introduced via alkylation and arylation reactions.
- Vinyl Group Addition: The vinyl group is often added through a vinylation reaction, enhancing the compound's reactivity.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of acute liver injury, where it has shown protective effects against hepatotoxicity.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It modulates receptor activity related to inflammatory responses, effectively reducing cytokine levels.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For example, a modified Claisen-Schmidt condensation using 3-isopropyl-1-phenyl-1H-pyrazole-5-carbaldehyde with vinyl Grignard reagents under inert conditions (e.g., argon) may yield the target compound. Reaction optimization should focus on temperature control (60–80°C), solvent selection (THF or DMF), and catalytic bases (e.g., piperidine) to suppress side reactions like overalkylation . Yield improvements (≥70%) can be achieved by stepwise addition of reagents and monitoring via TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The vinyl proton (δ 5.1–5.8 ppm) and isopropyl methine (δ 3.2–3.5 ppm) are diagnostic.
- IR Spectroscopy : Confirm C=C (1640–1680 cm⁻¹) and C-N (1240–1300 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 241.3 (calculated for C14H16N2).
- X-ray Crystallography : Resolve stereochemical ambiguities; similar pyrazole derivatives exhibit planar ring systems with substituent torsion angles <10° .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during solvent removal).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15+ minutes .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions of the pyrazole ring influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- The isopropyl group at position 3 enhances steric bulk, reducing nucleophilic attack but stabilizing intermediates.
- The vinyl group at position 5 enables Suzuki-Miyaura coupling (e.g., with aryl boronic acids) using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF/H2O (3:1) at 80°C. Compare with analogous compounds like 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenylboronic acid, which show coupling efficiencies >85% .
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map HOMO/LUMO distributions and predict regioselectivity.
Q. What computational strategies predict the biological activity of this compound, particularly in drug discovery contexts?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). Pyrazole derivatives often bind via π-π stacking (phenyl ring) and hydrogen bonding (N1).
- Pharmacophore Modeling : Identify key features (e.g., hydrophobic isopropyl, hydrogen bond acceptors) using Schrödinger Phase.
- ADMET Prediction : Use SwissADME to assess bioavailability; logP ~3.5 suggests moderate blood-brain barrier penetration.
Q. How can polymerization of the vinyl group be suppressed during functionalization reactions?
- Methodological Answer :
- Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to radical-prone reactions.
- Low-Temperature Reactions : Perform Michael additions at 0–5°C in anhydrous DCM.
- Protection/Deprotection : Temporarily convert the vinyl group to an epoxide using mCPBA, then regenerate post-functionalization .
Q. What chromatographic techniques ensure high-purity isolation of this compound from complex mixtures?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H2O + 0.1% TFA). Retention time ~12.3 min at 1 mL/min.
- GC-MS : Confirm purity >98% with a DB-5 column (30 m × 0.25 mm), He carrier gas, and EI ionization.
- Preparative TLC : Employ silica gel GF254 plates with ethyl acetate/hexane (1:4) for milligram-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.